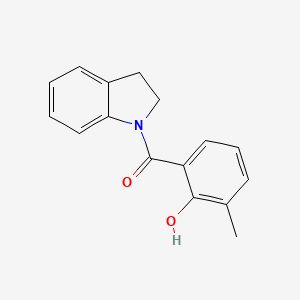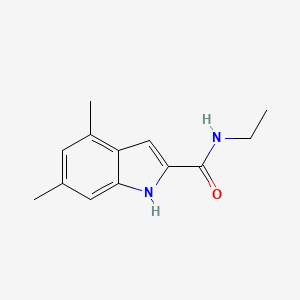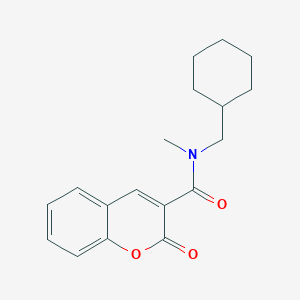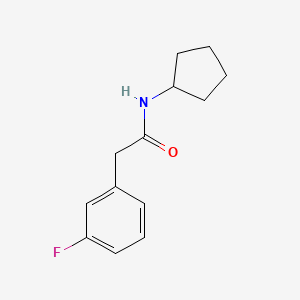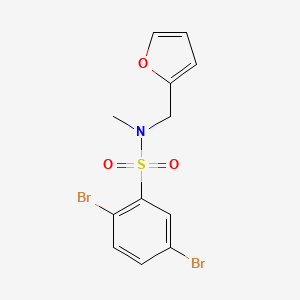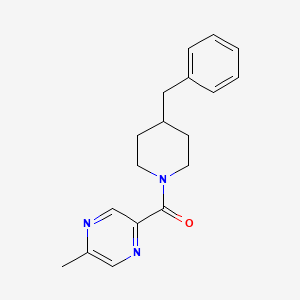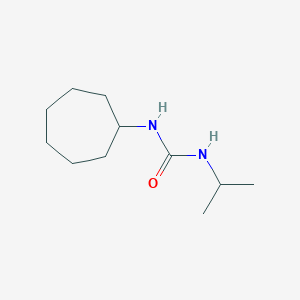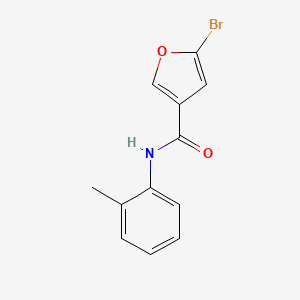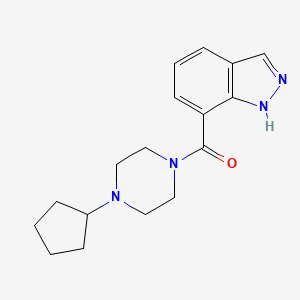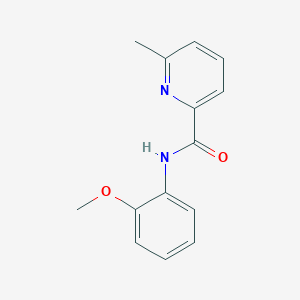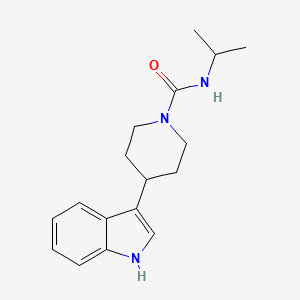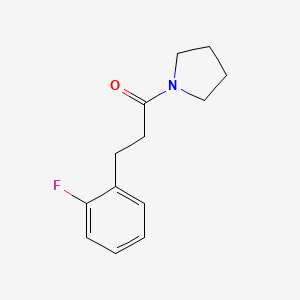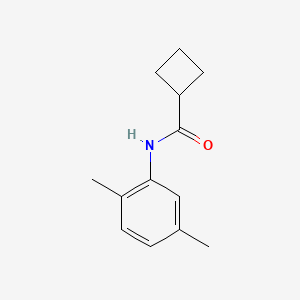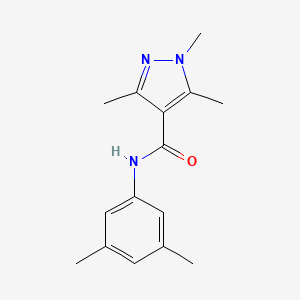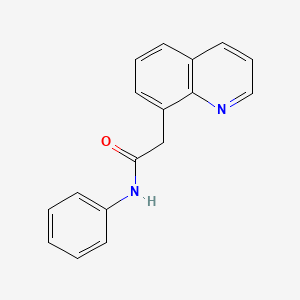
N-phenyl-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-quinolin-8-ylacetamide, also known as PQ7, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQ7 is a member of the quinoline family of compounds, which are known for their diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action for N-phenyl-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-phenyl-2-quinolin-8-ylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-phenyl-2-quinolin-8-ylacetamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-phenyl-2-quinolin-8-ylacetamide has also been shown to have other biochemical and physiological effects. For example, N-phenyl-2-quinolin-8-ylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-phenyl-2-quinolin-8-ylacetamide has also been shown to have antimicrobial properties, and may be effective against a range of bacterial and viral infections.
実験室実験の利点と制限
One of the main advantages of N-phenyl-2-quinolin-8-ylacetamide for lab experiments is its high purity and reliability. The synthesis method for N-phenyl-2-quinolin-8-ylacetamide has been optimized to produce high yields of pure compound, making it a reliable reagent for scientific research. However, one limitation of N-phenyl-2-quinolin-8-ylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-phenyl-2-quinolin-8-ylacetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-phenyl-2-quinolin-8-ylacetamide. Another area of interest is the investigation of N-phenyl-2-quinolin-8-ylacetamide's anti-inflammatory and antimicrobial properties, and its potential applications in the treatment of inflammatory diseases and infections. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-2-quinolin-8-ylacetamide and its potential interactions with other compounds and biological processes.
In conclusion, N-phenyl-2-quinolin-8-ylacetamide, or N-phenyl-2-quinolin-8-ylacetamide, is a promising compound with a range of potential applications in scientific research. Its high purity and reliability make it a valuable reagent for lab experiments, and its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it an exciting area of research for the future.
合成法
The synthesis of N-phenyl-2-quinolin-8-ylacetamide involves the reaction between 2-quinolinecarboxylic acid and phenylacetyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-phenyl-2-quinolin-8-ylacetamide. This synthesis method has been optimized to produce high yields of N-phenyl-2-quinolin-8-ylacetamide with minimal impurities, making it a reliable method for producing the compound.
科学的研究の応用
N-phenyl-2-quinolin-8-ylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N-phenyl-2-quinolin-8-ylacetamide is its potential as an anti-cancer agent. Studies have shown that N-phenyl-2-quinolin-8-ylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-phenyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWUPWCGCVBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-quinolin-8-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

